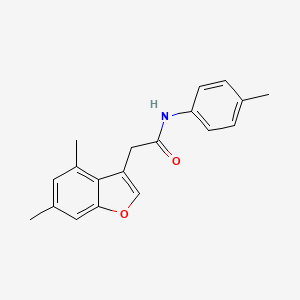

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

Description

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with methyl groups at positions 4 and 6. The acetamide moiety is linked to a 4-methylphenyl group, which may influence its physicochemical and pharmacological properties. Benzofuran-based compounds are often explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on substituent patterns .

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-12-4-6-16(7-5-12)20-18(21)10-15-11-22-17-9-13(2)8-14(3)19(15)17/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI Key |

RBLBZFBRSGKKQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the dimethyl groups at the 4 and 6 positions of the benzofuran ring can be achieved through electrophilic aromatic substitution reactions.

Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Amines.

Substitution Products: Halogenated or alkylated benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Analogs

Compound : 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide (D038-0251)

- Key Differences : The 2-fluorophenyl group replaces the 4-methylphenyl substituent.

- Implications : Fluorine substitution typically enhances lipophilicity and metabolic stability compared to methyl groups. This may improve bioavailability but alter target binding affinity. The benzofuran core remains unchanged, suggesting similar electronic properties .

Pyridazin-3(2H)-one Acetamide Derivatives (FPR Agonists)

Examples :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Activities : Mixed FPR1/FPR2 agonism, calcium mobilization, and chemotaxis in neutrophils.

- Comparison: The pyridazinone core introduces a heterocyclic ring, enabling distinct hydrogen-bonding interactions. The 4-bromophenyl and methoxybenzyl groups enhance receptor binding, unlike the benzofuran-methylphenyl system .

Benzothiazole Acetamide Derivatives

Examples (from EP3348550A1):

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Methoxy and phenyl substituents modulate solubility and binding .

Thiazolidin-4-one Derivatives with Antiproliferative Activity

Example : N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

- Activities: Significant cytotoxicity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction.

- Comparison: The 4-methylphenyl group at position 2 of the thiazolidinone scaffold is critical for activity.

Bromophenyl-Difluorophenyl Acetamide (Structural Analysis)

Compound : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

Data Tables

Table 2: Physicochemical Properties (Inferred)

| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|

| Target Compound | ~3.2 | ~0.05 (low) | Moderate |

| Fluorophenyl Analog | ~3.5 | ~0.03 (low) | High |

| Pyridazinone Derivatives | ~2.8 | ~0.1 (moderate) | Moderate |

| Thiazolidinone Derivatives | ~2.5 | ~0.2 (moderate) | Low |

Research Findings and Implications

- Substituent Effects : The 4-methylphenyl group in the target compound may balance lipophilicity and metabolic stability, whereas fluorine or bromine substituents (as in analogs) enhance target affinity but reduce solubility .

- Core Structure Influence: Benzofuran and thiazolidinone cores favor planar conformations, aiding membrane penetration. Pyridazinone and benzothiazole systems introduce polar heteroatoms, altering binding modes .

- Pyridazinone-derived FPR agonists highlight the importance of aryl substituents in receptor activation .

Biological Activity

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide, a compound with the CAS number 618859-45-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C19H19NO2, and it features a benzofuran moiety that is significant for its biological interactions. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The presence of the benzofuran ring contributes to its ability to scavenge free radicals.

- Anticancer Potential : Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines.

- Neuroprotective Effects : It has been evaluated for its potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE).

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following table summarizes key findings related to structural modifications and their impact on activity:

| Modification | Effect on Activity |

|---|---|

| Methyl groups at positions 4 and 6 | Enhanced AChE inhibition |

| Substitution on the nitrogen atom | Variability in potency against cancer cells |

| Presence of electron-donating groups | Increased antioxidant activity |

1. Anticancer Activity

A study investigated the anticancer properties of various acetamide derivatives, including this compound. The compound showed significant cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating effective inhibition at low concentrations.

2. Neuroprotective Effects

In vitro assays demonstrated that this compound acts as a selective inhibitor of AChE, suggesting potential use in Alzheimer's disease treatment. The docking studies revealed that the compound fits well within the active site of AChE, indicating strong binding affinity.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Toxicity : It is noted to be very toxic to aquatic life, raising concerns about environmental impact .

- Inhibition Studies : Inhibition percentages against AChE were recorded at varying concentrations, showing promising results in terms of neuroprotective effects .

Table: Inhibition Percentages Against AChE

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 35 |

| 50 | 52 |

| 100 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.